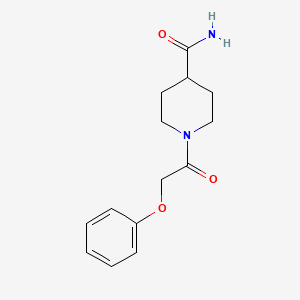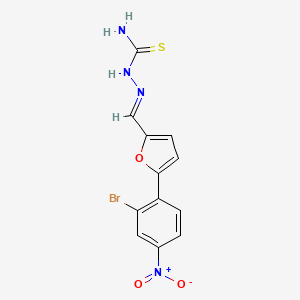![molecular formula C19H16N2O4 B3912238 N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide](/img/structure/B3912238.png)
N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide
Descripción general
Descripción
N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide, also known as STF-62247, is a small molecule inhibitor that has been shown to selectively induce apoptosis in cancer cells. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.
Mecanismo De Acción
N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide selectively induces apoptosis in cancer cells by inhibiting the function of the proteasome, a large protein complex that is responsible for degrading unwanted or damaged proteins in the cell. The proteasome plays a critical role in regulating cell proliferation, differentiation, and apoptosis, and its inhibition can lead to the accumulation of unwanted or damaged proteins, which can trigger apoptosis. N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide binds to a specific subunit of the proteasome, called Rpn13, and inhibits its function, leading to the accumulation of unwanted or damaged proteins and subsequent apoptosis.
Biochemical and Physiological Effects
N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has also been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent for cancer treatment. In addition, N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide has been shown to inhibit tumor growth in mouse models of breast and prostate cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide for lab experiments is its selectivity for cancer cells, which allows for the study of its effects on cancer cells without affecting normal cells. Another advantage is its ability to induce apoptosis in a variety of cancer cell lines, making it a useful tool for studying the mechanisms of apoptosis in cancer cells. However, one limitation of N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide is its relatively low potency compared to other proteasome inhibitors, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide. One direction is the development of more potent derivatives of N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide that can be used as therapeutic agents for cancer treatment. Another direction is the study of the mechanisms of resistance to N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide-induced apoptosis in cancer cells, which may lead to the development of strategies to overcome resistance. Finally, the study of the effects of N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide on other cellular processes, such as autophagy and DNA damage response, may provide further insights into its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to selectively induce apoptosis in cancer cells, while sparing normal cells. This selectivity is due to the overexpression of the oncogene MYC in cancer cells, which makes them more sensitive to N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide-induced apoptosis. MYC is a transcription factor that plays a critical role in cell proliferation, differentiation, and apoptosis, and is frequently overexpressed in cancer cells.
Propiedades
IUPAC Name |
N-[(E)-3-(benzylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-18(20-13-14-6-2-1-3-7-14)16(12-15-8-4-10-24-15)21-19(23)17-9-5-11-25-17/h1-12H,13H2,(H,20,22)(H,21,23)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUPHYCVEOWYFP-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6086219 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-[(allylamino)carbonyl]-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide](/img/structure/B3912157.png)
![ethyl 5-(2,3-dimethoxyphenyl)-2-(3-hydroxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3912163.png)
![2-(1H-imidazol-4-yl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}ethanamine](/img/structure/B3912175.png)
![3-(1,3-dioxolan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3912181.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B3912189.png)
![N-(2-(4-bromophenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B3912198.png)

![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3912215.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B3912220.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B3912232.png)
![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 3-nitrobenzenesulfonate](/img/structure/B3912240.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]glycine](/img/structure/B3912248.png)

![5-{5-[2-(anilinocarbonothioyl)carbonohydrazonoyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B3912263.png)